molecular formula C13H16OSSe B12594862 {[4-Ethoxy-2-(methylsulfanyl)buta-1,3-dien-1-yl]selanyl}benzene CAS No. 647010-12-6

{[4-Ethoxy-2-(methylsulfanyl)buta-1,3-dien-1-yl]selanyl}benzene

Cat. No.: B12594862
CAS No.: 647010-12-6
M. Wt: 299.3 g/mol
InChI Key: PCFONIDROONRBQ-UHFFFAOYSA-N
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Description

{[4-Ethoxy-2-(methylsulfanyl)buta-1,3-dien-1-yl]selanyl}benzene is an organic compound that belongs to the class of organoselenium compounds It is characterized by the presence of a selenium atom bonded to a benzene ring, along with ethoxy and methylsulfanyl groups attached to a butadiene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-Ethoxy-2-(methylsulfanyl)buta-1,3-dien-1-yl]selanyl}benzene typically involves the following steps:

    Formation of the butadiene moiety: This can be achieved through the reaction of ethoxyacetylene with a suitable diene precursor under controlled conditions.

    Introduction of the methylsulfanyl group: This step involves the addition of a methylsulfanyl group to the butadiene moiety using a thiol reagent in the presence of a catalyst.

    Attachment of the selenium atom:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {[4-Ethoxy-2-(methylsulfanyl)buta-1,3-dien-1-yl]selanyl}benzene can undergo oxidation reactions, leading to the formation of selenoxide or selenone derivatives.

    Reduction: The compound can be reduced to form selenide derivatives, which may exhibit different chemical properties.

    Substitution: It can participate in substitution reactions where the ethoxy or methylsulfanyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

    Oxidation: Selenoxide or selenone derivatives.

    Reduction: Selenide derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

{[4-Ethoxy-2-(methylsulfanyl)buta-1,3-dien-1-yl]selanyl}benzene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organoselenium compounds and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antioxidant and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of novel drugs.

    Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of {[4-Ethoxy-2-(methylsulfanyl)buta-1,3-dien-1-yl]selanyl}benzene involves its interaction with molecular targets such as enzymes and cellular receptors. The selenium atom in the compound plays a crucial role in its biological activity, often participating in redox reactions and modulating cellular signaling pathways. The compound’s effects are mediated through its ability to influence oxidative stress, enzyme activity, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    {[4-Ethoxy-2-(methylsulfanyl)buta-1,3-dien-1-yl]sulfanyl}benzene: Similar structure but with a sulfur atom instead of selenium.

    {[4-Ethoxy-2-(methylsulfanyl)buta-1,3-dien-1-yl]tellanyl}benzene: Similar structure but with a tellurium atom instead of selenium.

Uniqueness

{[4-Ethoxy-2-(methylsulfanyl)buta-1,3-dien-1-yl]selanyl}benzene is unique due to the presence of the selenium atom, which imparts distinct chemical and biological properties compared to its sulfur and tellurium analogs. The selenium atom enhances the compound’s reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

CAS No.

647010-12-6

Molecular Formula

C13H16OSSe

Molecular Weight

299.3 g/mol

IUPAC Name

(4-ethoxy-2-methylsulfanylbuta-1,3-dienyl)selanylbenzene

InChI

InChI=1S/C13H16OSSe/c1-3-14-10-9-12(15-2)11-16-13-7-5-4-6-8-13/h4-11H,3H2,1-2H3

InChI Key

PCFONIDROONRBQ-UHFFFAOYSA-N

Canonical SMILES

CCOC=CC(=C[Se]C1=CC=CC=C1)SC

Origin of Product

United States

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